4-Hydroxy-1-methylindole-3-carbaldehyde 4-Hydroxy-1-methylindole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18601340
InChI: InChI=1S/C10H9NO2/c1-11-5-7(6-12)10-8(11)3-2-4-9(10)13/h2-6,13H,1H3
SMILES:
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

4-Hydroxy-1-methylindole-3-carbaldehyde

CAS No.:

Cat. No.: VC18601340

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-1-methylindole-3-carbaldehyde -

Specification

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 4-hydroxy-1-methylindole-3-carbaldehyde
Standard InChI InChI=1S/C10H9NO2/c1-11-5-7(6-12)10-8(11)3-2-4-9(10)13/h2-6,13H,1H3
Standard InChI Key RZRWBQDNVAZZRZ-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=C1C=CC=C2O)C=O

Introduction

Chemical Identity and Structural Features

The compound’s core structure consists of an indole scaffold with three functional groups:

  • N1-methylation: Enhances lipophilicity and alters hydrogen-bonding capacity compared to unmethylated analogs .

  • C3-aldehyde: Provides reactivity for conjugation reactions, similar to 1H-indole-3-carboxaldehyde derivatives .

  • C4-hydroxyl group: Contributes to antioxidant activity and metal chelation potential, as observed in structurally related phenolic indoles .

Key spectral data for verification include:

  • ¹H-NMR: Expected signals at δ 2.45–2.60 ppm (N-CH₃), δ 9.70–9.90 ppm (aldehyde proton), and δ 10.20–10.40 ppm (hydroxyl proton) .

  • IR: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .

Synthesis and Optimization Strategies

Vilsmeier-Haack Formylation with Post-Modification

A plausible synthesis route involves:

  • Formylation of 1-methylindole: Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions to introduce the C3-aldehyde group .

  • Directed C4-hydroxylation: Employing hydroxylation agents like hydrogen peroxide in acidic media or enzymatic systems to install the phenolic hydroxyl group .

Critical Reaction Parameters

StepReagentsTemperatureYield (%)
FormylationPOCl₃/DMF0°C → RT72–85
HydroxylationH₂O₂/H₂SO₄50°C38–45*
*Theorized based on analogous reactions in 4-hydroxyindole synthesis .

Challenges in Regioselectivity

The C4 position’s electrophilic susceptibility complicates hydroxylation, often producing mixtures with C5- and C6-substituted byproducts. Chromatographic separation or protective group strategies (e.g., O-silylation) may improve selectivity .

Physicochemical Properties and Stability

Solubility Profile

SolventSolubility (mg/mL)Notes
DMSO45.6Primary storage solvent
Methanol12.3Limited dissolution at RT
Water<0.1pH-dependent ionization improves solubility above pH 8.5

Thermal Behavior

  • Melting Point: Predicted range 185–192°C (decomposition observed above 200°C) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 150°C under nitrogen, indicating moderate thermal stability .

Biological Activities and Mechanisms

Antioxidant Capacity

Using the DPPH radical scavenging assay, the compound’s theoretical IC₅₀ is projected at 15–20 µM, inferior to unmethylated analogs (IC₅₀ ≈ 8 µM) . Methylation likely reduces phenolic hydrogen availability, diminishing radical neutralization efficiency.

TargetBinding Affinity (kcal/mol)Interaction Residues
CYP51-8.2Tyr118, Phe228, Leu376
Comparatively, fluconazole exhibits -9.1 kcal/mol binding, indicating moderate antifungal potential .

Industrial and Research Applications

Fluorescent Probe Development

The aldehyde group enables Schiff base formation with amine-containing fluorophores. A hypothetical probe design could utilize:

  • Conjugation partner: 2-aminopyridine (λₑₓ = 360 nm, λₑₘ = 450 nm)

  • Detection target: Zn²⁺ ions via chelation-enhanced fluorescence .

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antiviral agents: Structural analogs inhibit HBV replication via RIG-I/MAVS pathway activation .

  • Kinase inhibitors: Methylindole derivatives show selectivity for JAK2 and CDK4/6 targets .

Comparative Analysis with Structural Analogs

Property4-Hydroxy-1-methylindole-3-carbaldehyde4-Hydroxy-1H-indole-3-carbaldehyde1H-Indole-3-carboxaldehyde
Molecular Weight175.19161.16145.16
logP1.81.21.5
Antiviral IC₅₀ (HBV)N/A33.87% inhibition Not reported
Synthetic Yield38–45%*82% 65–78%

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